(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine

Opioid analgesic stereochemistry-activity relationship piperidine derivatives

(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine (CAS 79278-34-5) is a cis‑configured 3-methyl-4-anilinopiperidine derivative with a molecular formula of C₁₉H₂₄N₂ and a molecular weight of 280.41 g/mol. It is primarily utilized as a key synthetic intermediate in the preparation of high‑potency, short‑acting opioid analgesics, most notably brifentanil (A‑3331).

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 79278-34-5
Cat. No. B030200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine
CAS79278-34-5
Synonyms(3R,4S)-rel-3-Methyl-N-phenyl-1-(phenylmethyl)-4-piperidinamine; 
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H24N2/c1-16-14-21(15-17-8-4-2-5-9-17)13-12-19(16)20-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3/t16-,19+/m0/s1
InChIKeyRKSYCUHHJHUZQX-QFBILLFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine (CAS 79278-34-5) – Properties and Role as a cis-Configured Piperidine Intermediate


(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine (CAS 79278-34-5) is a cis‑configured 3-methyl-4-anilinopiperidine derivative with a molecular formula of C₁₉H₂₄N₂ and a molecular weight of 280.41 g/mol . It is primarily utilized as a key synthetic intermediate in the preparation of high‑potency, short‑acting opioid analgesics, most notably brifentanil (A‑3331) [1]. The compound is supplied as a white to off‑white crystalline solid with a melting point of 46–49 °C and is soluble in dichloromethane . Its defined relative stereochemistry, (3R,4S)-rel (i.e., racemic cis), distinguishes it from the corresponding trans isomer and is critical for the pharmacological activity of the final drug substances derived from it.

Why Generic Substitution Fails for CAS 79278-34-5: Stereochemical Control is Essential for Downstream Analgesic Potency


Simple replacement of (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine with its trans diastereomer or with a non‑stereochemically controlled mixture leads to a significant loss of pharmacological activity in the final analgesic products. The cis configuration is a prerequisite for high‑affinity opioid receptor interaction in the 4‑anilidopiperidine class; the trans isomer yields compounds with 4‑ to 5‑fold lower analgesic potency [1]. Furthermore, older synthetic methods afford the intermediate in a modest 70:30 cis:trans ratio, whereas modern stereoselective processes achieve >90% cis selectivity, directly impacting production efficiency and cost [2]. Therefore, substituting a generic “1‑benzyl‑3‑methyl‑4‑anilinopiperidine” without specifying stereochemistry introduces unacceptable variability in both pharmacological outcome and synthetic reproducibility.

Quantitative Differentiation Evidence for (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine (CAS 79278-34-5)


Cis vs. Trans Configuration: 4.7-Fold Difference in Final Analgesic Potency (Lalinde et al., 1990)

The cis configuration present in (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine is essential for generating high‑potency 4‑anilidopiperidine analgesics. When the cis intermediate is elaborated to compound 42 (cis‑methoxyacetamide), the resulting analgesic is 13,036‑fold more potent than morphine. In contrast, the corresponding trans‑derived diastereomer 43 is only 2,778‑fold more potent than morphine, representing a 4.7‑fold reduction in potency attributable solely to the stereochemical inversion at the 3‑ and 4‑positions of the piperidine ring [1].

Opioid analgesic stereochemistry-activity relationship piperidine derivatives

Stereoselective Synthesis Efficiency: >90% Cis Selectivity in Patented Process vs. 70:30 in Prior Methods

Patent US RE33495 describes an improved stereoselective tandem substitution‑reduction that delivers the cis isomer of 4‑anilino‑3‑alkylpiperidine with a cis:trans selectivity greater than 90% [1]. This represents a substantial improvement over earlier methods, such as that reported by Burke et al. (J Med Chem 1986), which yielded a cis:trans ratio of no better than 70:30 [REFS-1, REFS-2]. The higher selectivity minimizes wasteful trans‑isomer production and reduces the purification burden, directly lowering the cost of goods for downstream drug synthesis.

Stereoselective synthesis process chemistry cis/trans ratio

Validated Intermediate for Clinically Evaluated Brifentanil (A-3331): Direct Translational Relevance

The cis‑configured intermediate (III), 1‑benzyl‑3‑methyl‑4‑phenylaminopiperidine, is the direct precursor to brifentanil hydrochloride (Anaquest A‑3331), a short‑acting opioid analgesic that advanced to clinical evaluation [1]. In the disclosed synthetic route, intermediate (III) is produced as a 7:3 cis/trans mixture when using conventional conditions; the cis isomer is then isolated chromatographically and carried forward to the active pharmaceutical ingredient [1]. This established route validates the compound's essential role in a clinically investigated drug candidate and provides a benchmark for quality and stereochemical purity requirements.

Brifentanil clinical candidate short-acting opioid

Optimal Application Scenarios for (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine (CAS 79278-34-5)


Synthesis of High-Potency Short-Acting Opioid Analgesics (e.g., Brifentanil and Structural Analogs)

The cis‑configured intermediate is the established starting point for constructing 3‑methyl‑4‑(N‑phenylamido)piperidines with exceptional analgesic potency and ultra‑short duration of action. As demonstrated by Lalinde et al., cis‑derived compounds achieve morphine potency ratios exceeding 13,000, with durations of approximately 2 minutes—one‑fifth that of fentanyl [1]. This profile is ideal for outpatient surgical anesthesia where rapid recovery is essential.

Stereoselective Process Development and Manufacturing Scale-Up

The patented stereoselective method (US RE33495) provides a benchmark for >90% cis selectivity [2]. Industrial process chemists can leverage this intermediate to validate in‑house stereoselective routes or to benchmark the performance of contract manufacturing organizations, ensuring that the cis:trans ratio meets the threshold required for economically viable API production.

Pharmacological Research on Opioid Receptor Subtype Selectivity

Because the cis and trans diastereomers lead to final compounds with markedly different potency profiles (4.7‑fold difference in the methoxyacetamide series) [1], the pure cis intermediate is essential for structure‑activity relationship (SAR) studies that aim to disentangle stereochemical from substituent effects at μ, δ, and κ opioid receptors. This enables precise probing of the stereoelectronic requirements for selective opioid agonism.

Quote Request

Request a Quote for (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.